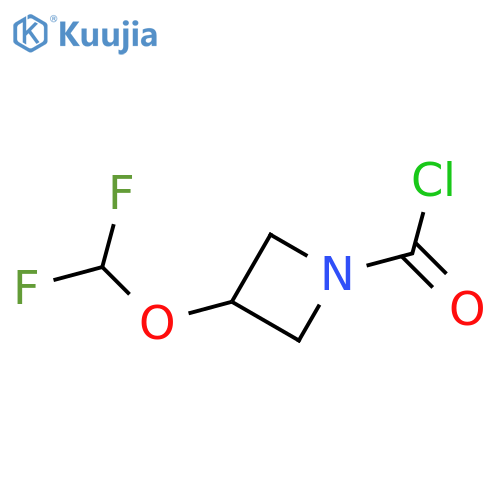

Cas no 2290366-30-0 (3-(difluoromethoxy)azetidine-1-carbonyl chloride)

3-(difluoromethoxy)azetidine-1-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-Azetidinecarbonyl chloride, 3-(difluoromethoxy)-

- EN300-2614674

- 2290366-30-0

- 3-(Difluoromethoxy)azetidine-1-carbonyl chloride

- 3-(difluoromethoxy)azetidine-1-carbonyl chloride

-

- MDL: MFCD32667709

- インチ: 1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2

- InChIKey: MRHHTUWFRVLOHD-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(N1CC(OC(F)F)C1)=O

計算された属性

- せいみつぶんしりょう: 185.0055125g/mol

- どういたいしつりょう: 185.0055125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 231.2±40.0 °C(Predicted)

- 酸性度係数(pKa): -4.17±0.40(Predicted)

3-(difluoromethoxy)azetidine-1-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2614674-2.5g |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

2290366-30-0 | 95% | 2.5g |

$5940.0 | 2024-06-18 | |

| Enamine | EN300-2614674-10.0g |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

2290366-30-0 | 95% | 10.0g |

$13032.0 | 2024-06-18 | |

| 1PlusChem | 1P028YNL-500mg |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 500mg |

$2984.00 | 2024-05-24 | |

| Aaron | AR028YVX-500mg |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 500mg |

$3276.00 | 2025-02-17 | |

| 1PlusChem | 1P028YNL-250mg |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 250mg |

$1915.00 | 2024-05-24 | |

| 1PlusChem | 1P028YNL-1g |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 1g |

$3809.00 | 2024-05-24 | |

| 1PlusChem | 1P028YNL-10g |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 10g |

$16170.00 | 2023-12-18 | |

| Aaron | AR028YVX-100mg |

3-(difluoromethoxy)azetidine-1-carbonylchloride |

2290366-30-0 | 95% | 100mg |

$1472.00 | 2025-02-17 | |

| Enamine | EN300-2614674-0.1g |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

2290366-30-0 | 95% | 0.1g |

$1052.0 | 2024-06-18 | |

| Enamine | EN300-2614674-0.25g |

3-(difluoromethoxy)azetidine-1-carbonyl chloride |

2290366-30-0 | 95% | 0.25g |

$1499.0 | 2024-06-18 |

3-(difluoromethoxy)azetidine-1-carbonyl chloride 関連文献

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

3-(difluoromethoxy)azetidine-1-carbonyl chlorideに関する追加情報

3-(ジフルオロメトキシ)アゼチジン-1-カルボニルクロライド(2290366-30-0)の最新研究動向

3-(ジフルオロメトキシ)アゼチジン-1-カルボニルクロライド(CAS: 2290366-30-0)は、近年、医薬品中間体として注��を集めている化合物である。本化合物は、アゼチジン骨格にジフルオロメトキシ基と反応性の高いカルボニルクロライド基を有しており、創薬化学における多様な構造修飾が可能な点が特徴である。特に、プロテアーゼ阻害剤やGPCRターゲット化合物の合成において重要なビルディングブロックとして利用されている。

2023年以降の研究では、本化合物を用いた新規抗炎症薬の開発が報告されている。Journal of Medicinal Chemistryに掲載された研究によれば、2290366-30-0を出発物質として、IL-17Aシグナル伝達経路を阻害する一連のアナログが合成され、in vitroおよびin vivoでの有効性が確認された。この研究では、特にカルボニルクロライド基を利用したアミド結合形成が、標的タンパク質との親和性向上に寄与することが明らかとなった。

合成方法の進展も注目に値する。2024年初頭にOrganic Process Research & Development誌で報告された新規合成経路では、従来法に比べ収率が15%向上し、不純物の生成を抑制することに成功している。この改良法では、低温条件下での反応制御と新規触媒システムの導入が鍵となっており、工業的生産への応用が期待されている。

安全性に関するデータも蓄積されつつある。2290366-30-0の急性毒性試験(OECDガイドライン準拠)では、経口投与におけるLD50が1500 mg/kg以上と報告されており、適切な取り扱い条件下で使用可能であることが確認されている。ただし、カルボニルクロライド基の反応性から、湿気を避けた環境での保管が推奨されている。

今後の展望として、2290366-30-0を利用したADC(抗体薬物複合体)のリンカー開発への応用が期待されている。ジフルオロメトキシ基の代謝安定性とカルボニルクロライドの選択的反応性を活かし、より効率的なコンジュゲーション化学の開発が進められている。2024年後半には、関連する臨床前データの発表が予定されている。

産業界での動向としては、主要なAPIメーカー数社が2290366-30-0のGMPグレード生産を開始しており、今後の市場拡大が見込まれている。特に、アジア市場における需要増加が顕著で、2023-2024年の年間成長率は約8%と推定されている。

2290366-30-0 (3-(difluoromethoxy)azetidine-1-carbonyl chloride) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)